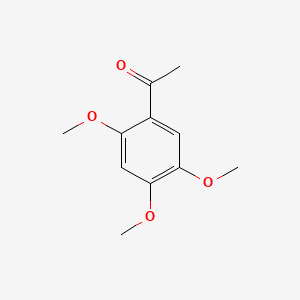

2',4',5'-Trimethoxyacetophenone

Description

Contextualization within Aromatic Ketone Research Frameworks

Aromatic ketones are fundamental structures in organic chemistry, serving as building blocks for a wide array of more complex molecules. The reactivity of the ketone's carbonyl group and the aromatic ring's susceptibility to substitution reactions allow for diverse chemical transformations. Within this framework, 2',4',5'-Trimethoxyacetophenone is of particular interest due to the electron-donating nature of its three methoxy (B1213986) groups. These groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions.

The position of the methoxy groups on the aromatic ring is crucial in determining the compound's chemical behavior and the properties of its derivatives. The trimethoxy substitution pattern in this compound provides a unique electronic and steric environment that researchers can exploit for targeted chemical synthesis.

Significance of Trimethoxyacetophenone Scaffolds in Advanced Chemical and Biological Investigations

The trimethoxyphenyl moiety is a key structural feature found in numerous biologically active compounds. Consequently, this compound serves as a valuable starting material for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

The versatility of the this compound scaffold allows for its incorporation into more complex molecular architectures. nih.gov This adaptability has led to its use in the development of novel compounds with a range of biological activities. For instance, it is a precursor in the synthesis of chalcones, which are known to be intermediates in the biosynthesis of flavonoids and have been investigated for their potential anti-inflammatory properties. biocat.com

Furthermore, the structural framework of trimethoxyacetophenones is utilized in the design of compounds targeting specific biological pathways. The strategic placement of the methoxy groups can enhance the binding affinity of a molecule to its biological target, a principle often employed in drug discovery and development. nih.gov The investigation of such scaffolds contributes to a deeper understanding of structure-activity relationships, which is essential for the rational design of new therapeutic agents.

The synthesis of derivatives from this compound often involves reactions such as the Claisen-Schmidt condensation to form chalcones, which can then be further modified to create heterocyclic compounds like pyrimidines. ijpsonline.com These synthetic pathways open up possibilities for creating diverse libraries of compounds for biological screening.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2,4,5-trimethoxyphenyl)ethanone | nih.gov |

| CAS Number | 1818-28-6 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₄O₄ | nih.govsigmaaldrich.com |

| Molecular Weight | 210.23 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 98-102 °C | sigmaaldrich.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,5-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTMBHHLVSFJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061995 | |

| Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818-28-6 | |

| Record name | 2,4,5-Trimethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Trimethoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4,5-trimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8G31M1PRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 ,4 ,5 Trimethoxyacetophenone

Direct Synthesis Approaches to 2',4',5'-Trimethoxyacetophenone

Direct synthesis methods aim to introduce the acetyl group onto the pre-formed 1,2,4-trimethoxybenzene core in a single key step.

The most prominent direct method for synthesizing this compound is the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene. researchgate.netresearchgate.net This electrophilic aromatic substitution reaction involves treating the highly activated trimethoxybenzene ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The efficiency and selectivity of the Friedel-Crafts acylation are highly dependent on the choice of catalyst and reaction conditions. Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but can sometimes lead to side reactions or require stoichiometric amounts. masterorganicchemistry.comlumenlearning.com Research has explored alternative and more sustainable catalyst systems to improve yields and simplify procedures.

One area of optimization involves the use of deep eutectic solvents (DESs) as both the solvent and catalyst. For instance, a choline chloride:zinc chloride (1:2 molar ratio) system has been successfully employed for the acylation of 1,2,4-trimethoxybenzene. researchgate.net This approach offers a greener alternative to conventional volatile organic solvents. Another study developed a catalytic system by grinding a low concentration of a DES with multi-walled carbon nanotubes (MWCNTs), which selectively produced the desired product in high yield under solvent-free conditions. researchgate.net The choice of acylating agent also influences the outcome, with reagents like benzoyl chloride and acetic anhydride being investigated. researchgate.netresearchgate.net

| Catalyst System | Acylating Agent | Solvent | Conditions | Yield | Reference |

| Choline chloride:zinc chloride (1:2) | Acetic Anhydride | DES | 80 °C, 2h | Good | researchgate.net |

| DES (0.83mM) / MWCNT | Benzoyl Chloride | Solvent-free | Not specified | ~92% | researchgate.net |

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Dichloromethane (B109758) | 0 °C, 2h | 99% (for 2',4',6'-isomer) | chemicalbook.com |

| Trifluoromethanesulfonic acid | Aldehydes | Acetonitrile | Not specified | High Yields (for alkylation) | nih.gov |

Note: The data in the table is compiled from various Friedel-Crafts reactions on substituted benzenes to illustrate optimization strategies. The AlCl₃ example is for a related isomer but demonstrates typical conditions.

The mechanism of the Friedel-Crafts acylation proceeds through several key steps. masterorganicchemistry.com

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl halide (e.g., acetyl chloride). This polarization facilitates the departure of the halide, forming a resonance-stabilized acylium ion (CH₃CO⁺). This ion is the active electrophile in the reaction. masterorganicchemistry.comkhanacademy.org

Electrophilic Attack: The electron-rich 1,2,4-trimethoxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy (B1213986) groups are strong activating, ortho-, para-directing groups. The substitution occurs at the C5 position, which is sterically accessible and electronically activated (para to the C2-methoxy and ortho to the C4-methoxy group). This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acetyl group. masterorganicchemistry.com This step restores the aromaticity of the ring, yielding the final product, this compound.

Unlike Friedel-Crafts alkylations, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, which makes acylation a more reliable synthetic method for introducing specific acyl groups. lumenlearning.comopenstax.org

While direct acylation is common, an alternative hypothetical pathway involves the oxidation of a suitable precursor. This approach would first require the synthesis of 1-ethyl-2,4,5-trimethoxybenzene. The subsequent oxidation of the ethyl side chain would yield the desired ketone, this compound.

Various methods exist for the oxidation of alkylbenzenes to ketones. google.comresearchgate.net Catalytic systems employing transition metals like palladium or cobalt, in the presence of an oxidant such as hydrogen peroxide (H₂O₂) or molecular oxygen, can facilitate this transformation. researchgate.netnih.gov For example, the oxidation of styrene to acetophenone (B1666503) is effectively achieved using palladium catalysts with H₂O₂. nih.gov Similarly, ethylbenzene can be oxidized to acetophenone in high yield. google.com Applying this logic, the selective oxidation of the benzylic position of 1-ethyl-2,4,5-trimethoxybenzene would form the target acetophenone derivative. This route, however, is less commonly reported for this specific molecule compared to Friedel-Crafts acylation.

This strategy involves starting with an aromatic substrate that already contains the acetophenone framework but requires modification of the ring's substituents, typically through methylation.

The synthesis of this compound can be achieved by the exhaustive methylation of a corresponding polyhydroxyacetophenone precursor, such as 2',4',5'-trihydroxyacetophenone. Standard methylation procedures involve the use of a methylating agent in the presence of a base.

Common methylating agents include dimethyl sulfate (DMS) or methyl iodide (CH₃I). The reaction is typically carried out in a suitable solvent like acetone or DMF, with a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) to deprotonate the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions. google.com

A representative reaction would be: 2',4',5'-trihydroxyacetophenone + 3 eq. (CH₃)₂SO₄ + Base → this compound

The regioselectivity of methylation can be controlled under specific conditions if only partial methylation is desired. nih.gov However, for the synthesis of the target compound, conditions are chosen to ensure all three hydroxyl groups are converted to methoxy ethers. This multi-step approach is contingent on the availability of the corresponding hydroxylated acetophenone starting material.

Chemical Modification of Related Aromatic Substrates

Regioselective Alkylation and Nitration Studies

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of three electron-donating methoxy groups. The substitution pattern is governed by the directing effects of these groups and the deactivating, meta-directing acetyl group. The 2'- and 4'-methoxy groups direct ortho and para, while the 5'-methoxy group directs ortho. The C-6 position is ortho to the 2'-methoxy group and para to the 5'-methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The C-3 position is also activated but is more sterically hindered. Consequently, electrophilic substitution reactions such as alkylation and nitration are expected to proceed with high regioselectivity at the C-6 position.

While the analogous 2,4,5-trihydroxyacetophenone is known to be relatively unreactive towards alkylation and nitration, the 2',4',5'-trimethoxy derivative is readily alkylated or nitrated. This increased reactivity is attributed to the methoxy groups rendering the aromatic system more conventionally aromatic and reactive compared to its hydroxylated counterpart, which can exhibit quinoid character.

A pertinent example of electrophilic substitution on highly activated trimethoxybenzene systems is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. This reaction typically employs a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate an electrophilic iminium salt (the Vilsmeier reagent). Given the high electron density at the C-6 position of this compound, it would be a prime substrate for such a transformation, leading to the regioselective introduction of a formyl group.

Table 1: Predicted Regioselective Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagents | Predicted Major Product |

|---|---|---|---|

| Nitration | NO₂+ | HNO₃/H₂SO₄ | 6'-Nitro-2',4',5'-trimethoxyacetophenone |

| Friedel-Crafts Alkylation | R⁺ | R-X / Lewis Acid | 6'-Alkyl-2',4',5'-trimethoxyacetophenone |

| Vilsmeier-Haack Formylation | Chloroiminium ion | POCl₃/DMF | 6'-Formyl-2',4',5'-trimethoxyacetophenone |

Functional Group Interconversions and Advanced Derivatization

The synthetic utility of this compound is further expanded by the chemical reactivity of its acetyl and methoxy functional groups, allowing for a wide range of derivatives to be synthesized.

Reactivity of the Acetyl Moiety

The acetyl group is a versatile functional handle for various chemical transformations. The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles. Furthermore, the carbonyl group itself is susceptible to nucleophilic attack and condensation reactions.

Research has demonstrated the synthesis of several derivatives by targeting the acetyl moiety. These include the preparation of ω-chloroacetophenone, ω-cyanoacetophenone, ω-acetoxyacetophenone, and ω-hydroxyacetophenone. A prominent reaction involving the acetyl group is the Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone (B49325). For example, the reaction of this compound with 2,4,5-trimethoxybenzaldehyde yields 2,2',4,4',5,5'-hexamethoxychalcone.

Table 2: Derivatives Synthesized from the Acetyl Moiety of this compound

| Derivative Name | Transformation |

|---|---|

| 2',4',5'-Trimethoxy-ω-chloroacetophenone | α-Halogenation |

| 2',4',5'-Trimethoxy-ω-cyanoacetophenone | Nucleophilic substitution of α-halo ketone |

| 2',4',5'-Trimethoxy-ω-acetoxyacetophenone | Esterification of α-hydroxy ketone |

| 2',4',5'-Trimethoxy-ω-hydroxyacetophenone | Reduction or hydrolysis of α-functionalized ketone |

| 2,2',4,4',5,5'-Hexamethoxychalcone | Claisen-Schmidt condensation |

| 2',4',5'-Trimethoxybenzoyl acetic acid | Oxidation of the methyl group of the acetyl moiety |

Transformations Involving Methoxy Groups

The methoxy groups on the aromatic ring are generally stable ether linkages. However, they can be cleaved under specific, often harsh, conditions to yield the corresponding phenols. This process, known as demethylation or ether cleavage, typically requires strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr).

The reaction mechanism with a Lewis acid like BBr₃ involves the coordination of the Lewis acidic boron atom to the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack, often by the bromide ion generated in the reaction, on the methyl group results in the cleavage of the C-O bond. By controlling the stoichiometry of the cleaving agent, it is possible to achieve selective or complete demethylation. The use of an excess of the reagent can lead to the cleavage of all three methoxy groups, converting this compound into 2',4',5'-trihydroxyacetophenone. This transformation is valuable for accessing the polyhydroxylated analogues of the parent compound, which may exhibit different biological activities or serve as precursors for further derivatization.

Table 3: Ether Cleavage Reaction

| Reactant | Reagent | Product | Transformation |

|---|---|---|---|

| This compound | BBr₃ (excess) | 2',4',5'-Trihydroxyacetophenone | Complete Demethylation |

| This compound | HBr (conc.) | 2',4',5'-Trihydroxyacetophenone | Complete Demethylation |

Natural Occurrence and Isolation Methodologies for Trimethoxyacetophenones

Identification of Biologically Relevant Sources

The search for naturally occurring trimethoxyacetophenones has led to their identification in a diverse range of species. These compounds are often secondary metabolites, produced by organisms as part of their chemical defense mechanisms or in response to environmental stress.

Acetophenones have been identified in more than 24 plant families. kib.ac.cn The isolation of 2',4',5'-Trimethoxyacetophenone, specifically, has been reported from the stem bark of Pachypodanthium staudtii, a plant belonging to the Annonaceae family. researchgate.net This discovery highlights the ethnobotanical importance of this plant, which is used in traditional medicine for various ailments. researchgate.net

Isomers and derivatives of trimethoxyacetophenone are also found throughout the plant kingdom. For example, 2',4',6'-Trimethoxyacetophenone is a known constituent of Chloranthus elatior and plants from the Citrus genus (family Rutaceae). medchemexpress.com The genera Melicope and Acronychia, also within the Rutaceae family, are noted as principal producers of various acetophenones. kib.ac.cn Furthermore, 2-hydroxy-3,4,6-trimethoxyacetophenone has been successfully isolated from the stem bark of Croton anisodontus (family Euphorbiaceae). researchgate.net The Asteraceae family, one of the largest families of flowering plants, is also a significant source of diverse secondary metabolites, including various phenolic compounds. nih.govscielo.org.mx

The following table summarizes the plant sources for various trimethoxyacetophenones:

Table 1: Plant Sources of Trimethoxyacetophenones

| Compound Name | Plant Species | Plant Family |

|---|---|---|

| This compound | Pachypodanthium staudtii | Annonaceae |

| 2',4',6'-Trimethoxyacetophenone | Chloranthus elatior | Chloranthaceae |

| 2',4',6'-Trimethoxyacetophenone | Citrus medica L. | Rutaceae |

| 2-hydroxy-3,4,6-trimethoxyacetophenone | Croton anisodontus | Euphorbiaceae |

The fungal kingdom is another significant source of unique bioactive compounds, including acetophenones. kib.ac.cn While the direct isolation of this compound from fungi is not as commonly cited as from plants, related compounds have been identified. Notably, 2,4,5-trimethoxyphenylglyoxylic acid, a direct derivative, has been isolated from the fungus Polyporus tumulosus. mdpi.com Research has also shown that metabolites from the mycelia of edible fungi, such as Lentinula edodes (Shiitake), represent a promising new source of bioactive compounds, including a variety of phenolic substances. mdpi.com

The following table details the fungal source of a key trimethoxyacetophenone derivative:

Table 2: Fungal Source of a Trimethoxyacetophenone Derivative

| Compound Name | Fungal Species |

|---|---|

| 2,4,5-trimethoxyphenylglyoxylic acid | Polyporus tumulosus |

Advanced Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of pure this compound and related compounds from complex natural matrices requires a multi-step process involving extraction and chromatography. The choice of solvent and chromatographic method is critical for achieving high purity and yield.

The initial step typically involves the extraction of the compound from the dried and powdered biological material (e.g., plant stem bark). A variety of organic solvents are employed for this purpose, with the selection depending on the polarity of the target compound. For trimethoxyacetophenones, solvents such as n-hexane, dichloromethane (B109758), and ethanol (B145695) have been successfully used. researchgate.netresearchgate.netnih.gov For instance, the isolation from Pachypodanthium staudtii utilized a dichloromethane extract, while an n-hexane extract was used for Croton anisodontus. researchgate.netresearchgate.net

Following extraction, the crude extract, which contains a complex mixture of metabolites, is subjected to various chromatographic techniques for purification. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Commonly employed techniques include:

Column Chromatography (CC): This is often the first step in purification, where the crude extract is passed through a column packed with a solid adsorbent like silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is used to carry the components through the column at different rates.

Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process, enabling rapid purification of the extract. researchgate.net

Preparative Thin-Layer Chromatography (prep-TLC): This technique is used for separating smaller quantities of material. The separated compounds on the plate are visualized (e.g., under UV light), and the desired band is scraped off and the compound is eluted with a suitable solvent. researchgate.net

Preparative High-Performance Liquid Chromatography (prep-HPLC): This is a high-resolution technique used in the final stages of purification to obtain highly pure compounds. Reversed-phase prep-HPLC, using columns like C18 and mobile phases such as methanol/water gradients, is particularly effective for separating acetophenone (B1666503) derivatives. researchgate.netresearchgate.net

For example, the purification of this compound from the dichloromethane extract of P. staudtii was achieved using reversed-phase preparative HPLC. researchgate.net In studies on citrus flavonoids, combinations of normal phase chromatography followed by C18 prep-HPLC with gradient mobile phases (e.g., methanol/water) have proven effective. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 ,4 ,5 Trimethoxyacetophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The analysis of ¹H and ¹³C NMR spectra provides a detailed map of the proton and carbon frameworks within a molecule. In 2',4',5'-trimethoxyacetophenone, the chemical shifts of the protons and carbons are influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing acetyl group.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the methoxy protons. The aromatic protons, influenced by the substitution pattern, would appear as distinct singlets or coupled multiplets in the aromatic region of the spectrum. The acetyl methyl protons would present as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. The three methoxy groups would each give rise to a singlet, with their exact chemical shifts varying slightly based on their position on the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the acetyl group would appear at a significantly downfield chemical shift. The aromatic carbons would resonate in the typical aromatic region, with their specific shifts dictated by the positions of the methoxy substituents. The methyl carbons of the acetyl and methoxy groups would be found in the upfield region of the spectrum.

Detailed ¹H and ¹³C NMR data for this compound and related isomers are presented in the interactive tables below.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Solvent | Reference |

| This compound | Aromatic H: 6.5-7.5, Acetyl CH₃: ~2.6, Methoxy CH₃: ~3.9 | Carbonyl C: ~197, Aromatic C: 110-160, Acetyl CH₃: ~26, Methoxy CH₃: ~56 | CDCl₃ | rsc.org |

| 2',3',4'-Trimethoxyacetophenone | Aromatic H (d, J=8.8 Hz): 7.526, 6.726; Methoxy CH₃ (s): 3.977, 3.911, 3.870; Acetyl CH₃ (s): 2.595 | Not explicitly provided | CDCl₃ | chemicalbook.comchemicalbook.com |

| 3',4',5'-Trimethoxyacetophenone | Aromatic H (s): 7.22; Methoxy CH₃ (d, J=2.5 Hz): 3.93; Acetyl CH₃ (s): 2.60 | Carbonyl C: 196.9, Aromatic C: 153.1, 143.1, 132.5, 105.9; Methoxy CH₃: 60.9, 56.3; Acetyl CH₃: 26.4 | CDCl₃ | rsc.org |

| Proton Assignment (2',3',4'-Trimethoxyacetophenone) | Chemical Shift (ppm) |

| A | 7.526 |

| B | 6.726 |

| C (Methoxy) | 3.977 |

| D (Methoxy) | 3.911 |

| E (Methoxy) | 3.870 |

| F (Acetyl) | 2.595 |

Data sourced from ChemicalBook, based on a 90 MHz spectrum in CDCl₃. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Topology

While one-dimensional NMR provides information about the chemical environment of nuclei, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity and spatial relationships between atoms. harvard.edunih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com In this compound, COSY would reveal correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, HSQC would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the acetyl protons to the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the acetyl protons to the carbonyl carbon and the adjacent aromatic carbon, and from the methoxy protons to the aromatic carbon they are attached to.

Through the combined application of these 2D NMR techniques, the complete and unambiguous assignment of all proton and carbon signals in this compound and its derivatives can be achieved.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Mapping

Mass spectrometry is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of the molecular ion, a critical step in identifying an unknown compound. For this compound (C₁₁H₁₄O₄), HRMS would provide a measured m/z value very close to its calculated exact mass of 210.0892 g/mol , thereby confirming its molecular formula. nih.govnist.gov

Elucidation of Diagnostic Fragmentation Patterns

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.orglibretexts.org For acetophenones, a common fragmentation is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of an acylium ion.

For this compound, the mass spectrum would likely show a prominent peak for the molecular ion at m/z 210. nih.gov A key fragment would be observed at m/z 195, corresponding to the loss of a methyl group (•CH₃) from one of the methoxy groups. nih.govnih.gov Another significant fragmentation pathway for similar methoxy-substituted acetophenones involves the loss of the acetyl group, leading to a characteristic ion. researchgate.net The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Reference |

| This compound | 210 | 195, 167 | nih.gov |

| 2',3',4'-Trimethoxyacetophenone | 210 | 195, 152 | nih.gov |

| 3',4',5'-Trimethoxyacetophenone | 210 | 195 | nih.gov |

X-ray Crystallography for Precise Molecular Geometry and Stereochemical Confirmation

While NMR and MS provide powerful tools for structural elucidation in solution and the gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline state. rsc.orghmdb.capurdue.edu This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry and stereochemistry.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful, non-destructive analytical technique for obtaining detailed information about the molecular structure and bonding within a compound. By probing the vibrational energy levels of molecules, both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a unique "molecular fingerprint," allowing for the identification and structural analysis of complex organic molecules like this compound. These techniques are complementary, as the selection rules governing them differ; some vibrational modes may be active in one technique and inactive or weak in the other.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber, where the position, intensity, and shape of the absorption bands provide a wealth of structural information.

The key vibrational modes expected in the FTIR spectrum of this compound are detailed in the table below. The C=O stretching vibration of the ketone is one of the most intense and characteristic bands, typically appearing in the region of 1670-1690 cm⁻¹. The precise position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. cdnsciencepub.com The electron-donating nature of the three methoxy groups is expected to lower the frequency of the C=O stretch compared to unsubstituted acetophenone (B1666503) (which appears around 1691 cm⁻¹) due to resonance effects that decrease the double bond character of the carbonyl group. cdnsciencepub.comnist.gov

The spectrum also displays bands corresponding to the C-H stretching of the methyl and aromatic groups, C-O stretching of the methoxy groups, and various bending and stretching vibrations of the aromatic ring.

Table 1: Characteristic FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3000-2900 | Medium-Strong | C-H stretching (methyl groups of acetophenone and methoxy) |

| ~ 1675 | Strong | C=O stretching (acetyl group) |

| ~ 1610, 1580, 1510 | Medium-Strong | C=C stretching (aromatic ring) |

| ~ 1465 | Medium | C-H bending (asymmetric, methyl groups) |

| ~ 1360 | Medium-Weak | C-H bending (symmetric, methyl groups) |

| ~ 1270-1200 | Strong | C-O stretching (asymmetric, aryl-alkyl ether) |

| ~ 1030-1020 | Strong | C-O stretching (symmetric, aryl-alkyl ether) |

| ~ 850 | Strong | C-H out-of-plane bending (aromatic ring) |

Note: The data in this table are representative and based on established group frequencies and analysis of structurally similar compounds. researchgate.netcdnsciencepub.comijrte.org

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule. This energy shift provides a Raman spectrum, which, like an FTIR spectrum, is a unique fingerprint of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. researchgate.net

In the Raman spectrum of this compound, the aromatic ring vibrations are typically strong and provide significant structural information. The symmetric "breathing" mode of the benzene (B151609) ring is a particularly intense feature. While detailed experimental Raman data for this specific isomer is limited, analysis of related compounds like 2-hydroxy-3,4,6-trimethoxyacetophenone provides insight into the expected spectral features. researchgate.net The vibrations of the carbonyl group and the methoxy substituents are also observable.

Table 2: Expected Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3000-2900 | Medium | C-H stretching (methyl groups) |

| ~ 1670 | Weak-Medium | C=O stretching (acetyl group) |

| ~ 1600 | Strong | C=C stretching (aromatic ring) |

| ~ 1350 | Medium | C-H bending (methyl groups) |

| ~ 1250 | Medium-Strong | C-O stretching (methoxy groups) |

| ~ 800 | Strong | Aromatic ring breathing mode |

Note: The data in this table are predictive and based on the analysis of structurally related compounds and general principles of Raman spectroscopy. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which are highly dependent on the nature and extent of the conjugated systems within the molecule.

The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the substituted benzoyl chromophore. The primary transitions observed are the π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-intensity. The n → π* transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital and is generally of lower intensity.

Research by Clarke and Nord in 1955 provided key data on the UV absorption maxima of several acetophenone derivatives, including this compound (referred to as compound VIII in their work). Their findings are summarized in the table below. The spectrum shows multiple absorption bands, which is characteristic of complex aromatic systems. The presence of the three electron-donating methoxy groups on the benzene ring causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted acetophenone, due to the extension of the conjugated system and the raising of the energy of the highest occupied molecular orbital (HOMO).

Table 3: UV-Vis Absorption Maxima for this compound

| λmax (nm) | log ε | Type of Transition |

| 325 | 3.93 | π → π |

| 268 | 4.02 | π → π |

| 232 | 4.24 | π → π* |

Source: Data derived from Clarke and Nord (1955). The transitions are assigned based on their high molar absorptivity values, which are characteristic of π → π transitions.*

The bands at 325 nm and 268 nm can be attributed to the π → π* transitions of the conjugated system involving the benzene ring and the carbonyl group. The high-energy band at 232 nm is also a π → π* transition. The lower intensity n → π* transition is likely obscured by the more intense π → π* bands in the spectrum.

Synthetic Derivatives and Their Advanced Chemical Transformations

Design and Synthesis of Chalcone (B49325) Analogues

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the synthesis of numerous heterocyclic compounds. Their synthesis is most commonly achieved through the Claisen-Schmidt condensation.

Claisen-Schmidt Condensation Optimization for Targeted Structures

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of chalcones, involving the base- or acid-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025). researchgate.netscispace.comnih.gov In the context of 2',4',5'-trimethoxyacetophenone, this reaction allows for the introduction of a wide variety of substituents on the second aromatic ring (B-ring), depending on the choice of the aldehyde.

The reaction is typically carried out in the presence of a base catalyst, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol (B145695). rasayanjournal.co.innih.gov The optimization of reaction conditions, including the concentration of the base, reaction temperature, and time, is crucial for maximizing the yield and purity of the resulting chalcone. nih.govresearchgate.net For instance, the condensation of 3,4,5-trimethoxyacetophenone with various aromatic aldehydes has been successfully achieved using a 50% NaOH solution. nih.govelifesciences.org While specific optimization data for this compound is not extensively documented, the general principles of the Claisen-Schmidt condensation suggest that careful control of these parameters is essential. The use of microwave irradiation has also been reported to accelerate the reaction and improve yields in some cases. rasayanjournal.co.in

A study on the synthesis of 2,4,5-trimethoxy chalcones from asaronaldehyde (2,4,5-trimethoxybenzaldehyde) and various acetophenones demonstrated that chalcones with electron-donating groups in the para position of the A-ring exhibited notable biological activity. nih.gov This highlights the importance of the strategic selection of both the acetophenone and benzaldehyde starting materials to achieve desired properties in the final chalcone product.

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Yield | Reference |

| 3,4,5-Trimethoxyacetophenone | Various aromatic aldehydes | 50% NaOH / Ethanol | 47.8-88.4% | nih.govelifesciences.org |

| 2-Hydroxyacetophenone | Substituted benzaldehydes | 40% NaOH | - | rasayanjournal.co.in |

| Acetyl ruthenocene | Aryl aldehydes | - | - | researchgate.net |

| 2-Hydroxyacetophenone | 2,5-Dimethoxybenzaldehyde | NaOH / Ethanol | - | rasayanjournal.co.in |

| 2-Hydroxyacetophenone | 4-Chlorobenzaldehyde | NaOH / Ethanol | - | rasayanjournal.co.in |

Strategic Functionalization of the Chalcone Backbone

The α,β-unsaturated carbonyl system of the chalcone backbone is a highly reactive functional group that allows for a variety of chemical transformations. This reactivity can be strategically harnessed to introduce further molecular diversity and synthesize a range of derivatives.

One common functionalization involves the reaction of the enone system with nucleophiles. For example, the Michael addition of various nucleophiles to the β-carbon of the chalcone can introduce new substituents. Furthermore, the carbonyl group can undergo reactions typical of ketones, such as reduction to an alcohol or conversion to a hydrazone. mdpi.com

The aromatic rings of the chalcone can also be functionalized. For instance, halogenation is a common method to introduce substituents that can modulate the electronic properties and biological activity of the molecule. mdpi.com The presence of methoxy (B1213986) groups on the A-ring, as in the case of 2',4',5'-trimethoxychalcones, can influence the regioselectivity of electrophilic aromatic substitution reactions.

Development of Heterocyclic Derivatives

The versatile chalcone scaffold derived from this compound serves as a key building block for the synthesis of various heterocyclic compounds through cyclization reactions.

Pyrazole (B372694) Synthesis

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are readily synthesized from chalcones. orientjchem.org The most common method involves the reaction of a chalcone with hydrazine (B178648) or its derivatives. ijsr.netclockss.org In this reaction, the hydrazine initially reacts with the carbonyl group of the chalcone to form a hydrazone, which then undergoes an intramolecular cyclization via Michael addition to the β-carbon of the enone system, followed by dehydration to yield the stable aromatic pyrazole ring.

For example, chalcones derived from 3,4,5-trimethoxyacetophenone have been successfully converted to their corresponding pyrazoline derivatives by reaction with hydrazine and acetic acid, with yields ranging from 50.8% to 82.4%. nih.govelifesciences.org These pyrazolines can be further oxidized to pyrazoles. The synthesis of trisubstituted pyrazole derivatives from various chalcones and phenylhydrazine (B124118) hydrochloride has also been reported. ijsr.net While specific examples starting from 2',4',5'-trimethoxychalcones are not explicitly detailed in the literature, the general applicability of this reaction suggests it is a viable route for the synthesis of 2',4',5'-trimethoxyphenyl-substituted pyrazoles.

Table 2: Synthesis of Pyrazole Derivatives from Chalcones

| Chalcone Starting Material | Reagent | Product | Yield | Reference |

| Chalcones from 3,4,5-trimethoxyacetophenone | Hydrazine, Acetic Acid | N-1-acetyl-4,5-dihydropyrazolines | 50.8-82.4% | nih.govelifesciences.org |

| Various Chalcones | Phenylhydrazine hydrochloride | Trisubstituted Pyrazoles | - | ijsr.net |

Triazolopyrimidine Scaffold Design and Modification

Triazolopyrimidines are fused heterocyclic systems that have garnered significant interest in medicinal chemistry. researchgate.net One synthetic approach to this scaffold involves the reaction of a chalcone with an aminotriazole derivative. researchgate.net Specifically, the reaction of chalcones with 3-amino-1,2,4-triazole can lead to the formation of dihydro-triazolo-pyrimidine analogs, which can then be oxidized to the corresponding aromatic triazolopyrimidines. researchgate.net

The synthesis generally proceeds through a condensation reaction followed by an intramolecular cyclization. While there are no specific reports on the synthesis of triazolopyrimidines directly from 2',4',5'-trimethoxychalcones, the established methodologies for other chalcone derivatives suggest a potential pathway for the construction of novel triazolopyrimidine scaffolds incorporating the 2',4',5'-trimethoxyphenyl moiety. researchgate.netresearchgate.net Further research is needed to explore and optimize this synthetic route.

Indole (B1671886) Hybrid Conjugate Synthesis

The fusion of an indole nucleus with a chalcone framework can lead to hybrid molecules with interesting biological properties. mdpi.commdpi.comnih.gov There are several strategies for the synthesis of indole-chalcone conjugates.

One direct approach is the Claisen-Schmidt condensation of an indole aldehyde with an acetophenone. mdpi.com For instance, 1-Boc-3-formylindole can be reacted with various acetophenones in the presence of a base like piperidine, often under microwave irradiation, to afford indole-chalcone hybrids in a one-pot reaction that also involves the deprotection of the Boc group. mdpi.com

Alternatively, an indole moiety can be introduced onto a pre-formed chalcone. A recently developed method involves the synthesis of N-propargylated indole-chalcones, which are then reacted with azido (B1232118) sugars via a "click chemistry" reaction to form 1,2,3-triazole bridged indole-chalcone glycohybrids. nih.gov This approach allows for the modular construction of complex indole-chalcone conjugates.

While specific examples utilizing this compound are not prevalent in the literature, the general synthetic strategies provide a clear blueprint for the design and synthesis of indole hybrid conjugates bearing the 2',4',5'-trimethoxyphenyl group.

Tetrazole Hybrid Compounds

The synthesis of tetrazole-containing molecules is of great importance in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. A common route to 5-substituted tetrazoles involves the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with a nitrile. nih.gov

To create tetrazole hybrids from this compound, the acetyl group must first be converted into a nitrile. This transformation can be achieved through a multi-step sequence. A plausible synthetic route would begin with the conversion of the ketone to an oxime, followed by dehydration to yield the corresponding nitrile, 2-(2',4',5'-trimethoxyphenyl)acetonitrile. This nitrile can then undergo a cycloaddition reaction with an azide to form the desired tetrazole ring.

While specific literature detailing the direct synthesis of tetrazole hybrids from this compound is not abundant, the general principles of tetrazole synthesis from nitriles are well-established. nih.govorganic-chemistry.org The reaction of a nitrile with sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, provides the 5-substituted-1H-tetrazole. The reaction conditions can be tailored to favor the formation of specific N-substituted isomers if desired. researchgate.net

The following table outlines a hypothetical reaction scheme for the synthesis of a tetrazole derivative starting from this compound, based on established chemical transformations.

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | This compound | Hydroxylamine hydrochloride, base | This compound oxime | Oximation |

| 2 | This compound oxime | Dehydrating agent (e.g., Ac₂O) | 2-(2',4',5'-trimethoxyphenyl)acetonitrile | Dehydration |

| 3 | 2-(2',4',5'-trimethoxyphenyl)acetonitrile | Sodium azide, NH₄Cl | 5-((2,4,5-trimethoxyphenyl)methyl)-1H-tetrazole | [3+2] Cycloaddition |

Palladium-Catalyzed Coupling Reactions for Complex Architectures (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and the construction of complex molecular frameworks. libretexts.orgharvard.edu These reactions typically involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

To utilize this compound in a Suzuki-Miyaura coupling, it must first be functionalized with a suitable leaving group, typically a halogen, on the aromatic ring. The electron-rich nature of the trimethoxyphenyl ring facilitates electrophilic aromatic substitution reactions, such as halogenation. The position of halogenation will be directed by the existing methoxy and acetyl substituents.

Once a halogenated derivative of this compound is obtained, it can be coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in the coupling reaction. nih.govresearchgate.net

For instance, the Suzuki-Miyaura coupling of a bromo-substituted this compound with a phenylboronic acid would yield a phenyl-substituted trimethoxyacetophenone derivative. This reaction would proceed via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Below is a table summarizing a representative Suzuki-Miyaura coupling reaction involving a hypothetical halogenated derivative of this compound.

| Component | Example | Role |

| Aryl Halide | 6'-Bromo-2',4',5'-trimethoxyacetophenone | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst |

| Base | Sodium carbonate (Na₂CO₃) | Activates the boronic acid and neutralizes the acid formed |

| Solvent | Toluene/Water or Dioxane/Water | Biphasic solvent system |

| Product | 6'-Phenyl-2',4',5'-trimethoxyacetophenone | Coupled product |

The synthesis of the starting material, this compound, can be achieved through the methylation of 2'-Hydroxy-4',5'-dimethoxyacetophenone. sigmaaldrich.comnih.gov This precursor itself can be synthesized through various methods, including the Friedel-Crafts acylation of the appropriately substituted phenol. chemicalbook.com

Mechanistic Investigations of Biological Activities of Trimethoxyacetophenones and Their Derivatives in Vitro Focus

Anti-inflammatory Mechanistic Studies

Inhibition of Nitric Oxide (NO) Production

There is a lack of specific research investigating the capacity of 2',4',5'-trimethoxyacetophenone to inhibit the production of nitric oxide (NO) in in vitro models. As such, no data tables or detailed findings on this specific anti-inflammatory mechanism can be presented.

Regulation of Pro-inflammatory Cytokine Expression

The influence of this compound on the expression of pro-inflammatory cytokines has not been a subject of published scientific inquiry. Without such studies, its regulatory role in cytokine expression remains unknown.

Antimicrobial Activity Mechanisms (Antifungal, Antibacterial)

Evaluation of Minimum Inhibitory and Fungicidal Concentrations

There are no available studies that have determined the minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) of this compound against various bacterial and fungal strains. Therefore, no data can be provided regarding its antimicrobial efficacy.

Synergistic Effects with Established Antimicrobial Agents

Research into the synergistic potential of trimethoxyacetophenone derivatives with existing antimicrobial drugs has shown promising results in the fight against resistant bacteria. For instance, novel antibiotic compounds derived from the well-known drug Trimethoprim have been synthesized. These new analogs, which modify the 2,4-diaminopyrimidine (B92962) moiety of Trimethoprim, have demonstrated notable antimicrobial profiles, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Trimethoprim typically acts in conjunction with Sulfamethoxazole, where they synergistically inhibit the folic acid biosynthetic pathway in bacteria, a process crucial for DNA synthesis and cell survival. nih.gov By creating variations in the trimethoxybenzyl part of the Trimethoprim molecule, researchers aim to enhance its activity and overcome resistance. nih.gov This approach of modifying existing antibiotics with compounds like trimethoxyacetophenones opens new avenues for developing more potent therapies against challenging bacterial infections. nih.gov

Studies on synthetic mimics of antimicrobial peptides, such as certain 2,5-diketopiperazines, have also highlighted the potential of novel compounds in combating antimicrobial resistance. nih.gov These compounds have shown activity comparable or even superior to some antibiotics currently in use against various bacterial and fungal strains, including drug-resistant clinical isolates. nih.gov

Enzyme Inhibition Studies (e.g., Monoamine Oxidases, β-Secretase)

The therapeutic potential of trimethoxyacetophenone derivatives extends to the inhibition of enzymes implicated in neurodegenerative diseases. A notable example is 2',4',6'-Trimethoxyacetophenone (TMA), a bioactive compound isolated from Lycoris sanguinea var. koreana. nih.gov In a mouse model of depressive amnesia induced by methylglyoxal (B44143) (MGO), a reactive byproduct of glycolysis, TMA has demonstrated significant neuroprotective effects. nih.gov

MGO is known to contribute to depressive-like behaviors and cognitive deficits. nih.gov Treatment with TMA was found to reduce immobility in behavioral tests such as the tail suspension and forced swim tests, which are indicative of antidepressant effects. nih.gov Furthermore, TMA improved memory and restored hippocampal integrity. nih.gov Mechanistically, TMA was shown to attenuate neuroinflammation by decreasing levels of interleukin-1β (IL-1β) and microglial activation, while increasing the anti-inflammatory cytokine IL-10. nih.gov It also reduced markers associated with amyloid pathology, including oligomeric Aβ and amyloid precursor protein. nih.gov These findings underscore the potential of TMA as a neuroprotective and antidepressant agent, possibly through its inhibitory effects on pathways related to neuroinflammation and amyloidogenesis. nih.gov

Anxiolytic-like Effects and Neuromodulatory Mechanisms (e.g., Serotonergic System Involvement)

The anxiolytic properties of trimethoxyacetophenone derivatives have been investigated, with a focus on their interaction with the serotonergic system. A study on 2-hydroxy-3,4,6-trimethoxyacetophenone (HTMCX), isolated from Croton anisodontus, revealed its anxiolytic-like effects in adult zebrafish. scispace.comresearchgate.net

The mechanism of action of HTMCX appears to involve the serotonergic system, specifically the 5-HT1A and 5-HT2C receptors. scispace.comresearchgate.net Pre-treatment with pizotifen, an antagonist of these receptors, significantly inhibited the anxiolytic effects of HTMCX. scispace.com This suggests that HTMCX may act as an agonist at the 5-HT1A receptor and potentially as an antagonist at the 5-HT2C receptor, as activation of 5-HTR2C is associated with anxiety, while its blockade can produce anxiolytic effects. scispace.com The anxiolytic effect of HTMCX was not, however, affected by antagonists of the GABAA, 5-HT2A, or 5-HT3A/3B receptors. researchgate.net

The serotonergic system plays a crucial role in regulating mood, anxiety, and cognition. nih.govnih.gov Serotonergic neurons exhibit diverse firing patterns that create various modes of transmission, influencing a wide range of behaviors. nih.govnih.gov The discovery that compounds like HTMCX can modulate this system highlights their potential as novel therapeutic agents for anxiety and related disorders. scispace.comresearchgate.net

Potential Research Applications in Medicinal Chemistry and Chemical Biology

Role as Precursors for Diverse Bioactive Compound Libraries

The chemical structure of 2',4',5'-Trimethoxyacetophenone, featuring an activated aromatic ring and a reactive acetyl group, makes it an ideal precursor for the synthesis of diverse libraries of bioactive compounds. The methoxy (B1213986) groups at the 2, 4, and 5 positions influence the electronic and steric properties of the molecule, providing a unique template for chemical modifications.

One of the most prominent applications of this compound is in the synthesis of chalcones, a class of compounds known for their broad spectrum of biological activities. For instance, a series of 2,4,5-trimethoxy chalcones and their analogues have been synthesized from asaronaldehyde, a derivative of β-asarone. researchgate.net These compounds have demonstrated notable anticancer and antioxidant properties. researchgate.net The general synthetic approach involves the Claisen-Schmidt condensation of this compound with various aldehydes to yield a diverse array of chalcone (B49325) derivatives.

Furthermore, research has demonstrated the synthesis of several other novel compounds derived from this compound. These include:

2,4,5-trimethoxy-ω-chloroacetophenone

cycloethylene ketal of 2,4,5-trimethoxy-ω-chloroacetophenone

2,2',4,4´,5,5'-hexamethoxy-chalcone epoxide

2,4,5-trimethoxyphenyl-2,4,5-trimethoxybenzyl-diketone

The synthesis of these and other derivatives highlights the utility of this compound as a versatile building block for creating libraries of structurally diverse molecules with the potential for a wide range of biological activities.

Lead Compound Identification and Optimization Strategies

The 2',4',5'-trimethoxyphenyl scaffold has proven to be a valuable pharmacophore in the identification and optimization of lead compounds for various therapeutic targets. A significant example is the discovery of 2,4,5-trimethoxyphenyl pyrimidine (B1678525) derivatives as selective partial agonists of the dopamine (B1211576) D5 receptor. researchgate.netcolab.ws This discovery underscores the potential of this scaffold in developing treatments for neurological and psychiatric disorders. colab.ws

The process of lead optimization often involves systematic modifications of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The 2',4',5'-trimethoxyphenyl moiety offers several avenues for such modifications. For example, in the development of chalcone-based anticancer agents, structure-activity relationship (SAR) studies have shown that the substitution pattern on the aromatic rings significantly influences their biological activity. mdpi.comnih.gov Chalcones possessing electron-donating groups at specific positions have shown enhanced inhibitory activity against various cancer cell lines. researchgate.net

The general strategies for lead compound identification and optimization involving scaffolds like 2',4',5'-trimethoxyphenyl often include:

High-Throughput Screening (HTS): Screening large libraries of compounds derived from the scaffold against a specific biological target.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design and synthesize more potent and selective inhibitors.

SAR Studies: Systematically modifying the chemical structure of the lead compound and evaluating the effect of these changes on its biological activity.

The trimethoxyphenyl motif is a recurring feature in many potent bioactive molecules, including those targeting tubulin, a key protein involved in cell division and a validated target for anticancer drugs. plos.orgnih.gov The modification of this moiety in various scaffolds has been a strategy to improve the antiproliferative potency of these compounds. plos.org

Development as Chemical Probes for Cellular Pathway Elucidation

While direct examples of this compound being developed into chemical probes are not extensively documented in the reviewed literature, its derivatives possessing significant biological activity represent promising starting points for the creation of such tools. Chemical probes are essential for dissecting complex cellular pathways and identifying the molecular targets of bioactive compounds.

The development of chemical probes from a lead compound typically involves the introduction of a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, or a photoreactive group for photoaffinity labeling. These modifications allow for the visualization of the compound's localization within cells or the identification of its binding partners.

Given the potent and selective activity of some 2',4',5'-trimethoxyphenyl derivatives, they could be adapted into valuable chemical probes. For instance:

Fluorescent Probes: A fluorescent dye could be attached to a bioactive derivative to enable cellular imaging and track its subcellular localization, providing insights into its mechanism of action.

Biotinylated Probes: The addition of a biotin tag would allow for the affinity-based pulldown and identification of the protein targets of the bioactive compound using techniques like mass spectrometry.

Photoaffinity Probes: Incorporating a photoreactive group, such as a diazirine or benzophenone, would enable covalent cross-linking of the probe to its target protein upon photoactivation, facilitating target identification and validation. nih.govresearchgate.net

The known bioactivity of 2',4',5'-trimethoxyphenyl derivatives, particularly in areas like cancer and neuroscience, suggests that chemical probes based on this scaffold could be instrumental in furthering our understanding of the underlying biological processes and in the discovery of new drug targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2',4',5'-Trimethoxyacetophenone, and how can reaction conditions be optimized for yield?

- Methodology :

- Selective Methylation/Demethylation : Similar to the synthesis of 2',4',6'-trimethoxyacetophenone (via demethylation of fully methylated precursors or methylation of hydroxylated analogs), adjust starting materials to target the 2',4',5' substitution pattern. For example, controlled demethylation of a fully methoxylated acetophenone precursor under acidic or basic conditions could yield the desired isomer .

- Condensation Reactions : Use acetophenone derivatives with pre-existing methoxy groups in specific positions. For instance, 3',4',5'-trimethoxyacetophenone synthesis involves condensation with dimethylformamide dimethyl acetal (DMF-DMA) at 120°C for 6 hours; similar protocols may apply with positional adjustments .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH, temperature, and solvent polarity (e.g., methanol/water mixtures) to enhance regioselectivity and yield .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodology :

- NMR Spectroscopy : Compare ¹H and ¹³C NMR data with structurally related analogs (e.g., 2',4',6'-trimethoxyacetophenone). Methoxy group signals typically appear as singlets in the 1H NMR spectrum (δ 3.7–3.9 ppm), while aromatic protons show splitting patterns dependent on substitution .

- GC/MS Analysis : Use TD-GC/MS-O (thermal desorption gas chromatography-mass spectrometry) for volatile characterization, as applied to related acetophenones in flavor chemistry studies .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₄O₄) and fragmentation patterns to distinguish isomers .

Advanced Research Questions

Q. How does the substitution pattern of methoxy groups influence the bioactivity of trimethoxyacetophenone derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare anti-inflammatory, antimicrobial, or anticancer activities of isomers. For example:

- 2',4',6'-trimethoxyacetophenone inhibits fungal spore germination (ED₅₀ = 45 µM for Botrytis cinerea), while 2',3',4'-trimethoxyacetophenone is a precursor to anti-inflammatory chalcones .

- Positional differences (e.g., 2',4',5' vs. 3',4',5') may alter electronic properties and steric hindrance, affecting interactions with biological targets like NF-κB or cytochrome P450 enzymes .

- Computational Modeling : Use density functional theory (DFT) to predict charge distribution and binding affinity to enzyme active sites .

Q. What strategies can enhance the selectivity of this compound in targeting specific biological pathways?

- Methodology :

- Derivatization : Synthesize chalcone or propenone derivatives by Claisen-Schmidt condensation. For example, 2',3',4'-trimethoxyacetophenone derivatives exhibit anti-inflammatory activity via Bcl-2 downregulation; analogous modifications could optimize bioactivity for the 2',4',5' isomer .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability and target-specific release .

- Enzymatic Assays : Screen against panels of kinases or oxidases to identify selective inhibition. For instance, cedrol (a structurally related compound) inhibits CYP2B6 (Ki = 0.9 µM), suggesting potential for isoform-specific targeting .

Q. How can analytical techniques resolve contradictions in reported bioactivity data for trimethoxyacetophenone derivatives?

- Methodology :

- Meta-Analysis : Cross-reference data from diverse sources (e.g., anti-inflammatory IC₅₀ values in plant extracts vs. synthetic analogs) to identify confounding factors like impurities or isomerization .

- Orthogonal Validation : Confirm activity using multiple assays (e.g., Alamar Blue™ for cytotoxicity and ELISA for cytokine suppression) .

- Isomer-Specific Profiling : Use chiral chromatography or crystallization to isolate and test individual stereoisomers or regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.